molecular formula C8H8O3 B1357079 Phenylglyoxal monohydrate CAS No. 78146-52-8

Phenylglyoxal monohydrate

Cat. No.: B1357079
CAS No.: 78146-52-8
M. Wt: 152.15 g/mol
InChI Key: YQBLQKZERMAVDO-UHFFFAOYSA-N
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Description

Phenylglyoxal monohydrate is an organic compound with the formula C₆H₅C(O)C(O)H·H₂O. It contains both an aldehyde and a ketone functional group. In its anhydrous form, it appears as a yellow liquid, but it readily forms a colorless crystalline hydrate. This compound has been used extensively in organic and biological chemistry, particularly as a reagent to modify the amino acid arginine .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Phenylglyoxal monohydrate plays a significant role in biochemical reactions due to its reactivity with amino acids. It is known to modify the amino acid arginine by forming a covalent bond with the guanidino group of arginine residues in proteins . This modification can inhibit the activity of enzymes that contain arginine in their active sites. For example, this compound inhibits mitochondrial aldehyde dehydrogenase and Factor XII (Hageman factor), affecting their coagulant properties .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can induce DNA damage and cell death in cancer cells, highlighting its potential as an anti-cancer agent . Additionally, this compound influences cell signaling pathways by modifying arginine residues in proteins, which can alter gene expression and cellular metabolism . This compound’s ability to interact with proteins and enzymes makes it a valuable tool for studying cellular functions and mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of arginine residues in proteins . This interaction can lead to enzyme inhibition or activation, depending on the role of arginine in the enzyme’s active site. For instance, the inhibition of mitochondrial aldehyde dehydrogenase by this compound results from the modification of arginine residues critical for the enzyme’s activity . Additionally, this compound can affect gene expression by altering the function of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to polymerize upon standing, which can affect its reactivity . When dissolved in water, this compound forms crystals of the hydrate, which can revert to the anhydrous form upon heating . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify arginine residues without causing significant toxicity . At high doses, this compound can induce toxic effects, including DNA damage and cell death . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways that include the modification of amino acids and proteins. It interacts with enzymes such as mitochondrial aldehyde dehydrogenase and Factor XII, affecting their activity and, consequently, metabolic flux . The compound’s ability to modify arginine residues also impacts metabolite levels and the overall metabolic state of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water and common organic solvents facilitates its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, where it exerts its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can target specific organelles, such as mitochondria, where it inhibits mitochondrial aldehyde dehydrogenase . Additionally, this compound may undergo post-translational modifications that direct it to particular cellular compartments, enhancing its functional specificity.

Preparation Methods

Phenylglyoxal monohydrate can be synthesized through various methods:

Chemical Reactions Analysis

Phenylglyoxal monohydrate undergoes various chemical reactions:

Common reagents used in these reactions include selenium dioxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include benzoic acid, benzyl alcohol, and imines.

Comparison with Similar Compounds

Phenylglyoxal monohydrate can be compared with other similar compounds such as:

Phenylglyoxal’s unique combination of aldehyde and ketone functional groups makes it a versatile reagent in both organic and biological chemistry.

Biological Activity

Phenylglyoxal monohydrate (PG) is an organic compound that has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, highlighting its antimicrobial properties, enzyme inhibition, and potential applications in medical and food industries.

Phenylglyoxal (C₈H₈O₃) is characterized by both aldehyde and ketone functional groups. It exists primarily as a colorless crystalline hydrate when dissolved in water, which can revert to its anhydrous form upon heating . The compound is known to polymerize over time, leading to the formation of solid structures .

Antimicrobial Activity

Phenylglyoxal exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that at a concentration of 0.06 mM, PG can delay the germination of Clostridium botulinum spores, while higher concentrations (125 mM) effectively target vegetative cells . Additionally, in food preservation studies, PG at 5 mM significantly delayed the production of botulinum neurotoxin in canned chicken and beef broths at 32°C for up to 48 hours .

Table 1: Antimicrobial Efficacy of Phenylglyoxal

MicrobeConcentration (mM)Effect
Clostridium botulinum0.06Delayed germination
Clostridium botulinum125Inhibited vegetative cell growth
Botulinum neurotoxin5Delayed production in food products

Enzyme Inhibition

PG is recognized as an arginine-modifying agent, which allows it to interact with various enzymes. For example, it has been shown to inhibit the binding of dexamethasone to the glucocorticoid receptor in mouse mammary cells . This interaction suggests that PG could alter receptor activity and potentially influence steroid hormone signaling pathways.

In another study, PG was found to significantly inactivate glucuronic acid transport across rat liver lysosomal membranes at a concentration of 1 mM . This suggests that PG can disrupt membrane transport activities, which may have implications for cellular metabolism and drug delivery systems.

Table 2: Enzyme Inhibition Effects of Phenylglyoxal

Enzyme/ActivityConcentration (mM)Observed Effect
Glucocorticoid receptor binding-Inhibition of dexamethasone binding
Glucuronic acid transport1Significant inactivation

Mutagenicity and Cytotoxicity

Research has indicated that PG possesses mutagenic properties. In a mouse lymphoma assay without S9 activation, PG induced a high number of mutations at low concentrations (31.5 µM), demonstrating its potential as a mutagenic agent . The mutation index indicated a significant increase in mutants compared to control substances.

Furthermore, PG's cytotoxic effects have been observed in various cancer cell lines. Its ability to modify proteins through arginine interaction may contribute to its cytotoxicity, making it a compound of interest for cancer research .

Table 3: Mutagenicity Data for Phenylglyoxal

Concentration (µM)Mutations Induced (per 10^6 cells)
31.5659
Control300

Applications in Medical and Food Industries

Given its biological activities, phenylglyoxal has potential applications in several fields:

  • Medical Applications : PG has been explored as a stabilizing agent for vascular graft prostheses by modifying the surface charge of collagen to reduce thrombogenicity . Its enzyme-inhibiting properties may also be leveraged in drug formulations targeting specific pathways.
  • Food Preservation : The antimicrobial properties of PG suggest its use as a food additive to enhance shelf life by inhibiting spoilage organisms .

Properties

IUPAC Name

2-oxo-2-phenylacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBLQKZERMAVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018278
Record name Glyoxal, phenyl-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78146-52-8
Record name Glyoxal, phenyl-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is phenylglyoxal monohydrate primarily used for in chemical synthesis?

A1: this compound is a versatile building block in organic synthesis, often employed in multi-component reactions. It readily participates in reactions like aldol condensation, Michael addition, and cyclization to construct complex heterocyclic systems. For instance, it has been successfully used in the synthesis of benzo[a]carbazoles [], 3,2′-bisindoles [], and a variety of substituted furo[3,2-c]coumarins [].

Q2: Can you provide an example of how this compound is utilized in the synthesis of a specific compound?

A2: Certainly. In the synthesis of 3,2′-bisindoles, this compound reacts with indoles and N-arylenaminones in a three-component reaction. This reaction, catalyzed by a -OSO3H functionalized mesoporous MCM-41 coated on Fe3O4 nanoparticles, yields the desired 3,2′-bisindoles under mild conditions [].

Q3: Can this compound be used in environmentally friendly synthetic procedures?

A3: Yes, it can. Researchers have developed catalyst-free synthetic routes utilizing water as a solvent for reactions involving this compound. For example, the synthesis of functionalized tetrahydroindole derivatives [] and novel heteroarylamine-substituted furo[3,2-c]coumarins [] have been achieved under these greener conditions.

Q4: Are there alternative reagents for modifying arginine residues in proteins?

A5: Yes, 1,2-cyclohexanedione is another reagent that can modify arginine residues in proteins. In the case of porcine phospholipase A2, 1,2-[1-(14)C]cyclohexanedione primarily modifies Arg-6 without significantly impacting the enzyme's catalytic activity [].

Q5: Can this compound participate in reactions mediated by samarium diiodide (SmI2)?

A6: Yes, it can. this compound has been successfully employed in SmI2 mediated cross-coupling reactions with aldehydes in aqueous media, offering a route to synthesize specific adducts [].

Q6: Can this compound be used in the synthesis of chiral compounds?

A7: Yes, it can be used in asymmetric synthesis. For example, optically active β-formyl β-hydroxy esters can be prepared by reacting 2-acyl-1,3-diazabicyclo[3.3.0]octane derivatives (synthesized from (S)-2-(substituted aminomethyl)pyrrolidine and this compound) with metal enolates of ethyl acetate [].

Q7: Is this compound used in the synthesis of compounds with potential biological activity?

A8: Yes, it has been used in the synthesis of compounds evaluated for various biological activities. For instance, imidazole derivatives synthesized from this compound and guanylhydrazones were investigated for their cytotoxic activity against human cancer cell lines [].

Q8: Are there any studies on the catalytic applications of this compound beyond its role as a building block?

A9: While the provided research primarily focuses on this compound as a reactant, one study describes its use in the synthesis of a catalyst. A hypercrosslinked polymer functionalized with an N-heterocyclic carbene–copper complex was prepared using this compound. This catalyst was found to be effective in various organic transformations, including oxidative condensation, click reactions, and coupling reactions [].

Q9: What analytical techniques are commonly employed to characterize compounds derived from this compound?

A10: Various spectroscopic and analytical methods are used, including nuclear magnetic resonance (NMR) spectroscopy [], infrared spectroscopy (FTIR) [], mass spectrometry [], and X-ray diffraction (XRD) [], among others. These techniques help elucidate the structures and properties of the synthesized compounds.

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